(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Overview
Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxypropanamide moiety
Scientific Research Applications
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an antibacterial and anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one: This intermediate can be synthesized by reacting 2-amino-5-bromobenzenethiol with phosgene (COCl2) in toluene at room temperature.
Condensation Reaction: The intermediate 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one is then reacted with 3-phenoxypropanoic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzo[d]thiazole derivatives with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and alcohols.
Mechanism of Action
The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: A structurally similar compound with a bromine atom and a methyl group on the benzo[d]thiazole ring.
6-Bromobenzo[d]thiazol-2(3H)-one: Another related compound with a bromine atom and a carbonyl group on the benzo[d]thiazole ring.
Uniqueness
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is unique due to the presence of the phenoxypropanamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a bioactive molecule with applications in various fields of research.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-20-14-8-7-12(18)11-15(14)23-17(20)19-16(21)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDSBGOHSDVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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